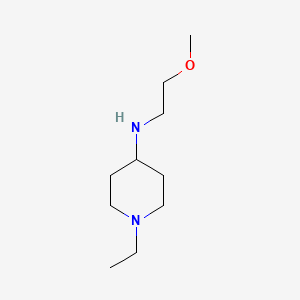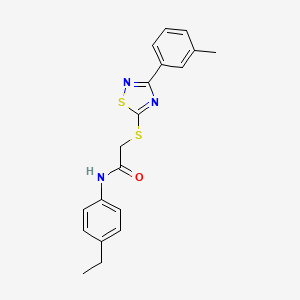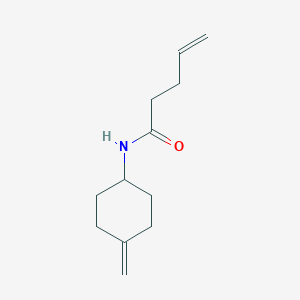
1-ethyl-N-(2-methoxyethyl)piperidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 1-ethyl-N-(2-methoxyethyl)piperidin-4-amine is a derivative of piperidine, which is a six-membered heterocyclic amine. Piperidine derivatives are known for their diverse pharmacological activities and are often used as building blocks in medicinal chemistry for the synthesis of various therapeutic agents.
Synthesis Analysis
The synthesis of piperidine derivatives can be complex due to the presence of multiple reactive sites that can lead to various substituted products. In the context of the provided papers, while the exact synthesis of this compound is not detailed, a related synthesis is described for ethyl cis-4-amino-3-methoxy-1-piperidinecarboxylate, which is a key intermediate of cisapride, a potent gastrointestinal stimulant. This synthesis involves starting from 1-methyl-1,2,3,6-tetrahydropyridine and proceeding through an efficient formation of cis-fused oxazolidinopiperidine . This suggests that similar methodologies could potentially be applied to synthesize the compound , with appropriate modifications to the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of piperidine derivatives is characterized by the presence of a piperidine ring, which can be substituted at various positions to yield compounds with different properties. The structure-affinity relationship study on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide indicates that structural modifications, such as changes to the amide bond and the alkyl chain length, can significantly affect the binding affinity to dopamine receptors . This implies that the molecular structure of this compound would also play a crucial role in its binding affinity and selectivity towards biological targets.
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions, including alkylation, amidification, and others. The alkylation of piperidines is described in the synthesis of N-ethylated piperidines using ethyl 1-methyl 2-ethoxy 3-indole carboxylate as an alkylating agent. This reaction is sensitive to steric effects, which can influence the rate of ethylation . This information is relevant to the chemical reactions that this compound might undergo, as steric hindrance could affect its reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. Although the specific properties of this compound are not provided in the papers, it can be inferred that modifications to the piperidine ring, such as ethylation and methoxyethylation, would affect these properties. For instance, the introduction of alkyl groups typically increases hydrophobicity, which could decrease solubility in water but increase solubility in organic solvents.
科学的研究の応用
Microwave-Assisted Amidation
Research conducted by Milosevic et al. (2015) explored the microwave-assisted treatment of various compounds with primary aliphatic amines, including piperidine derivatives. This method produced carboxamides in good yields, suggesting potential applications in synthesizing complex organic compounds (Milosevic et al., 2015).
Aminolysis of Esters
Takahashi et al. (1973) investigated the aminolysis of various esters with secondary amines like piperidine. The study provided insights into the mechanisms of these reactions and their potential applications in organic synthesis (Takahashi et al., 1973).
Synthesis of α-(Aminomethylene) Derivatives
Hamamichi and Miyasaka (1990) synthesized α-(aminomethylene) derivatives using amines including piperidine. This synthesis is crucial for developing compounds with potential applications in medicinal chemistry (Hamamichi & Miyasaka, 1990).
Chemistries of Trifunctional Amines
A study by Wu et al. (2004) on the mechanisms of Michael addition polymerizations with diacrylates involved trifunctional amines like 4-(aminomethyl)piperidine. This research has implications in polymer chemistry and material science (Wu et al., 2004).
Alkylation Reactions
Deberly et al. (1975) studied the alkylation reactions of piperidine derivatives. These reactions are important in the field of organic synthesis, particularly in the development of new compounds (Deberly et al., 1975).
Ruthenium-catalyzed Hydroamination
Utsunomiya and Hartwig (2003) reported a ruthenium-catalyzed anti-Markovnikov hydroamination of vinylarenes with secondary amines including piperidine. This study has significant implications in catalysis and synthetic organic chemistry (Utsunomiya & Hartwig, 2003).
Acid-Mediated Amido Cyclization
Ramakrishna et al. (2016) explored the acid-mediated amido cyclization in synthesizing 2-(4-Methoxyphenyl)-3,4-(dihydroxy)piperidines. This synthesis technique is valuable in medicinal chemistry for creating complex molecules (Ramakrishna et al., 2016).
Safety and Hazards
“1-ethyl-N-(2-methoxyethyl)piperidin-4-amine” is classified as a dangerous substance. It is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
特性
IUPAC Name |
1-ethyl-N-(2-methoxyethyl)piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O/c1-3-12-7-4-10(5-8-12)11-6-9-13-2/h10-11H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQQFGTMIAXRKCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)NCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2508351.png)

![5-(3-hydroxyphenyl)-1-methyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2508359.png)

![3-[1-(9-Methylpurin-6-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2508361.png)

